molecular formula C25H17ClN2O5 B3957980 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate CAS No. 355420-59-6

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B3957980
CAS No.: 355420-59-6
M. Wt: 460.9 g/mol
InChI Key: JBLNSLGFHHQXGM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O5/c1-15-4-2-7-20-21(13-22(27-24(15)20)16-8-10-18(26)11-9-16)25(30)33-14-23(29)17-5-3-6-19(12-17)28(31)32/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLNSLGFHHQXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355420-59-6
Record name 2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid with 2-(3-nitrophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological assays to study its effects on various biological systems. It may have potential as a lead compound for the development of new drugs.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Analog 1 : 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
  • Molecular Formula : C₂₆H₂₀N₂O₅
  • Key Differences: Position 2 Substituent: 4-Methylphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) in the target compound.
Analog 2 : 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
  • Molecular Formula : C₂₅H₁₇ClN₂O₅
  • Key Differences: Ester Moiety: Nitro group at the para position (4-nitrophenyl) vs. meta (3-nitrophenyl) in the target compound.

Modifications in the Ester Group

Analog 3 : [2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
  • Molecular Formula : C₂₅H₁₅Cl₂N₂O₅
  • Key Differences: Ester Substituent: 4-Chloro-3-nitrophenyl introduces dual electron-withdrawing groups, increasing electrophilicity. Quinoline Core: Methyl group at position 6 instead of 6. Impact: Positional isomerism may influence crystallinity and packing efficiency in solid-state structures .
Analog 4 : 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
  • Molecular Formula : C₃₄H₃₅ClN₂O₃
  • Key Differences :
    • Ester Substituent : Long-chain heptylphenyl group vs. nitro-substituted phenyl in the target compound.
    • Impact : Enhanced hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .

Data Table: Comparative Analysis

Property Target Compound Analog 1 Analog 2 Analog 4
Molecular Formula C₂₅H₁₇ClN₂O₅ C₂₆H₂₀N₂O₅ C₂₅H₁₇ClN₂O₅ C₃₄H₃₅ClN₂O₃
Molecular Weight (g/mol) 460.87 440.45 477.45 563.11
Key Substituents 4-ClPh (position 2), 3-NO₂Ph (ester) 4-MePh (position 2), 3-NO₂Ph (ester) 4-ClPh (position 2), 4-NO₂Ph (ester) 4-ClPh (position 2), heptylPh (ester)
CCS [M+H]+ (Ų) 241.4 N/A N/A N/A
Safety Profile P101, P201, P210 Not reported Not reported Not reported

Research Findings and Implications

Electronic and Steric Effects

  • Nitro Group Position: Meta-nitro (target) vs.
  • Chlorophenyl vs.

Physicochemical Properties

  • Lipophilicity : Analog 4’s heptyl chain increases logP values, suggesting better blood-brain barrier penetration but challenges in formulation .
  • Solubility : The target compound’s nitro and ketone groups may improve solubility in polar aprotic solvents (e.g., DMSO) compared to alkylated analogs .

Structural Validation and Challenges

  • Crystallography: SHELX software has been pivotal in resolving structures of quinoline derivatives, though the target compound’s lack of crystallographic data (per ) highlights a research gap .

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a nitrophenyl and chlorophenyl moiety, contributing to its pharmacological properties.

  • Molecular Formula : C25H17ClN2O5
  • Molecular Weight : 440.46 g/mol
  • CAS Number : 355420-59-6

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and antitubercular effects. The specific compound has shown promising results in various studies.

Antimicrobial Activity

A study focusing on the synthesis and screening of quinoline derivatives revealed that compounds with similar structures demonstrated significant antimicrobial activity against various pathogens. The structure-activity relationship (SAR) indicated that substitutions on the quinoline ring can enhance activity against bacteria and fungi .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μM)Reference Drug
9a57.73Pyrazinamide
9b12.23Pyrazinamide
9c6.68Isoniazid
9d6.68Isoniazid
9e27.29Pyrazinamide
9f6.81Isoniazid
9g3.49Isoniazid

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for several derivatives related to the target compound, highlighting the enhanced efficacy with specific substitutions.

Anticancer Potential

Quinoline derivatives have also been studied for their anticancer properties. Research indicates that certain modifications can lead to increased cytotoxicity against cancer cell lines. The presence of nitro and chloro substituents is believed to play a role in modulating the activity of these compounds against tumor cells.

The biological activity of quinoline derivatives, including the target compound, is often attributed to their ability to interact with various molecular targets within cells:

  • DNA Intercalation : Many quinolines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism and signaling pathways.

Case Studies

  • Antitubercular Activity : A derivative similar to the target compound was found to exhibit significant antitubercular activity with an MIC value lower than that of standard drugs like isoniazid and pyrazinamide .
  • Antiviral Effects : Another study indicated that quinoline derivatives could inhibit viral replication through mechanisms involving interference with viral polymerases .

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of these compounds. The target compound has been noted to cause skin irritation and is harmful if ingested . Proper handling and safety precautions are essential when working with this chemical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.